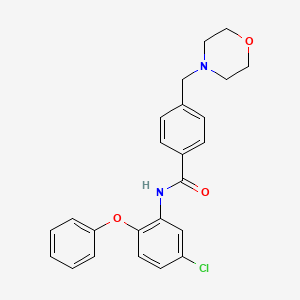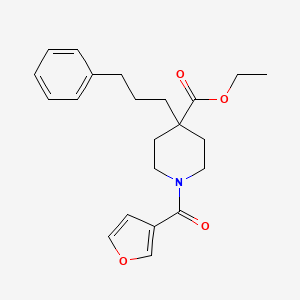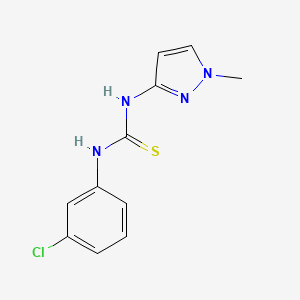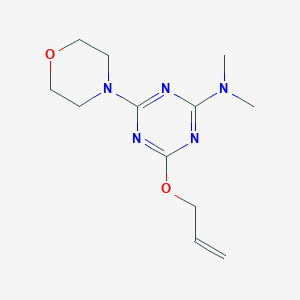![molecular formula C22H27FN4O2 B4715773 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B4715773.png)
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide
Descripción general
Descripción
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a morpholinylphenylacetamide moiety
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It’s known that similar compounds inhibit ents, with a higher selectivity towards ent2 than ent1 . This inhibition is achieved through the compound’s interaction with these transporters, leading to a reduction in the maximum rate of nucleoside uptake without affecting the affinity of the transporters for their substrates .
Pharmacokinetics
The compound’s molecular formula is c22h27fn4o2 , and its average mass is 398.474 Da , which may influence its pharmacokinetic properties.
Análisis Bioquímico
Biochemical Properties
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . This inhibition affects the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and adenosine regulation. The compound’s interaction with ENTs is non-competitive and irreversible, indicating a strong binding affinity and a lasting impact on transporter function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the availability of nucleosides, which are essential for signaling molecules like adenosine. This modulation can lead to changes in gene expression and cellular metabolism, affecting cell proliferation, differentiation, and apoptosis. The compound’s impact on nucleoside transport can also alter the cellular response to stress and external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with equilibrative nucleoside transporters. The presence of a halogen substitute in the fluorophenyl moiety is essential for its inhibitory effects on ENT1 and ENT2 . The compound reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) of the transporters, suggesting that it binds to a site distinct from the nucleoside binding site. This binding leads to a conformational change in the transporter, rendering it inactive .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over extended periods, the inhibition of nucleoside transport can lead to alterations in cellular metabolism and gene expression, potentially affecting cell viability and function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect on nucleoside transport .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. It interacts with enzymes and cofactors that regulate nucleoside synthesis and degradation. The compound’s inhibition of equilibrative nucleoside transporters affects the metabolic flux of nucleosides, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its selective inhibition of ENT2 over ENT1 suggests a preferential localization in tissues where ENT2 is more prevalent . The compound’s distribution can influence its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It is primarily localized in cellular membranes where equilibrative nucleoside transporters are present . This localization is crucial for its inhibitory effects on nucleoside transport and its subsequent impact on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to increase yield and efficiency . These methods allow for the large-scale production of the compound while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
- (2-fluorophenyl)-(4-pyridin-2-yl-piperazin-1-yl)methanone
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c23-20-3-1-2-4-21(20)27-11-9-25(10-12-27)17-22(28)24-18-5-7-19(8-6-18)26-13-15-29-16-14-26/h1-8H,9-17H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZFNLVCGXHLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4715722.png)

![4,6-dimethyl-N-{5-[(naphthalen-1-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine](/img/structure/B4715730.png)
![N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4715748.png)
![N-[3-(cyclopentylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B4715762.png)

![methyl 2-[({[2-(4-bromo-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4715780.png)
![[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4715786.png)
![N-[3-(hexyloxy)phenyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B4715791.png)

![methyl (3-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4715804.png)
